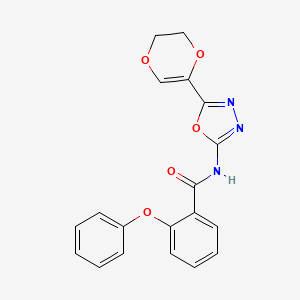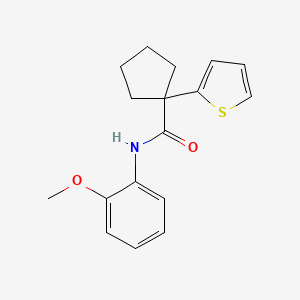
N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, commonly known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Applications De Recherche Scientifique
Analytical Toxicology and Characterization
A study by De Paoli et al. (2013) explored the analytical profiles of psychoactive arylcyclohexylamines, providing insight into methodologies for characterizing similar compounds in biological matrices. This research highlights the importance of advanced analytical techniques in identifying and quantifying research chemicals in blood, urine, and vitreous humor, which is crucial for forensic and toxicological analysis (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Synthesis and Biological Evaluation
Helal et al. (2011) focused on the synthesis and biological evaluation of various derivatives for potential anti-inflammatory properties. Although the direct compound isn't discussed, this research illustrates the process of creating and assessing compounds for biological activity, which is central to drug discovery and development (Helal, Helal, Salem, & Abdelaal, 2011).
Structural Characterization and Crystallography
Özer et al. (2009) reported on the synthesis, characterization, and crystal structure of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, demonstrating the significance of crystallography in understanding the molecular conformation and stability of compounds. This type of research is fundamental for the pharmaceutical industry in drug design and development processes (Özer, Arslan, VanDerveer, & Külcü, 2009).
Pharmacological Applications
Research into pharmacological profiles, such as the study by Forster et al. (1995), which investigated the properties of WAY-100635 as a selective silent 5-HT1A receptor antagonist, underscores the potential therapeutic applications of chemical compounds. Understanding receptor binding affinity and selectivity is crucial for developing drugs with targeted actions and minimal side effects (Forster, Cliffe, Bill, Dover, Jones, Reilly, & Fletcher, 1995).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-20-14-8-3-2-7-13(14)18-16(19)17(10-4-5-11-17)15-9-6-12-21-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIBVYAGOQLJNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
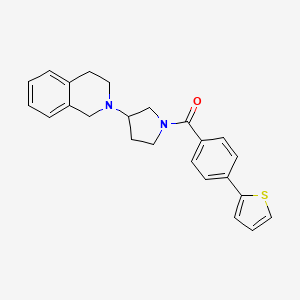

![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]propanamide](/img/structure/B2391579.png)
![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2391580.png)
![3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2391581.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)methanesulfonamide](/img/structure/B2391583.png)
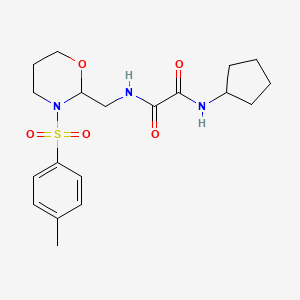
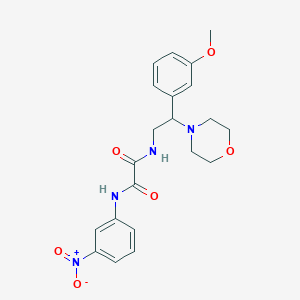
![N-(4-chlorophenethyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2391586.png)

![6-Isopropyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391592.png)
![6-Methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2391593.png)
![1-(4-fluorophenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2391595.png)
